molecular formula C16H17F2NO3 B2355767 Methyl 4-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzoate CAS No. 2097890-99-6

Methyl 4-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzoate

Cat. No.: B2355767
CAS No.: 2097890-99-6
M. Wt: 309.313
InChI Key: WXIHYLJESPIUKK-UHFFFAOYSA-N
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Description

Methyl 4-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzoate is an organic compound with the CAS number 2097890-99-6. Its unique structure, which includes a difluoro-6-azaspiro[2

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for Methyl 4-{1,1-difluoro-6-azaspiro[25]octane-6-carbonyl}benzoate are not well-documented

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound may be susceptible to oxidation reactions, particularly at the benzoate moiety.

    Reduction: Reduction reactions could target the carbonyl group, potentially converting it to an alcohol.

    Substitution: The difluoro-6-azaspiro[2.5]octane moiety may undergo substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions may result in various substituted derivatives of the original compound.

Scientific Research Applications

Methyl 4-{1,1-difluoro-6-azaspiro[2

    Chemistry: Its unique structure makes it a candidate for studying spirocyclic compounds and their reactivity.

    Biology: The compound may have biological activity, making it a potential lead compound for drug discovery.

    Medicine: Its potential therapeutic applications could include acting as a pharmacophore in the development of new drugs.

    Industry: The compound’s properties may make it useful in materials science, particularly in the development of new materials with specific chemical or physical properties

Mechanism of Action

The mechanism of action of Methyl 4-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzoate is not well-understood. its structure suggests it may interact with molecular targets through hydrogen bonding, hydrophobic interactions, and possibly covalent bonding. The difluoro-6-azaspiro[2.5]octane moiety may play a crucial role in its biological activity, potentially interacting with enzymes or receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate: This compound has been studied for its photoactive properties and may share some chemical reactivity with Methyl 4-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzoate.

    1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride: This related compound shares the azaspiro[2.5]octane core and may have similar chemical properties.

Uniqueness

This compound is unique due to its specific combination of functional groups and the presence of the difluoro-6-azaspiro[2.5]octane moiety. This structure may confer unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

methyl 4-(2,2-difluoro-6-azaspiro[2.5]octane-6-carbonyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2NO3/c1-22-14(21)12-4-2-11(3-5-12)13(20)19-8-6-15(7-9-19)10-16(15,17)18/h2-5H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXIHYLJESPIUKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC3(CC2)CC3(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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